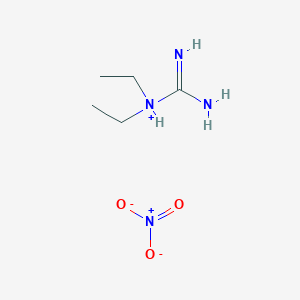
N,N-Diethylguanidine nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylguanidine nitrate is a chemical compound that belongs to the class of guanidines. It is characterized by the presence of two ethyl groups attached to the nitrogen atoms of the guanidine moiety, and a nitrate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylguanidine nitrate typically involves the reaction of diethylamine with cyanamide, followed by nitration. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced crystallization techniques ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylguanidine nitrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced species.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield nitroguanidine derivatives, while reduction reactions can produce various amine compounds.
Aplicaciones Científicas De Investigación
N,N-Diethylguanidine nitrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Diethylguanidine nitrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N,N-Diethylguanidine nitrate include:
Guanidine nitrate: A related compound with similar chemical properties and applications.
N,N-Dimethylguanidine nitrate: Another derivative of guanidine with different substituents on the nitrogen atoms.
Uniqueness
This compound is unique due to the presence of two ethyl groups, which influence its chemical reactivity and interactions. This uniqueness makes it suitable for specific applications where other guanidine derivatives may not be as effective.
Propiedades
Número CAS |
1187-09-3 |
|---|---|
Fórmula molecular |
C5H14N4O3 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
carbamimidoyl(diethyl)azanium;nitrate |
InChI |
InChI=1S/C5H13N3.NO3/c1-3-8(4-2)5(6)7;2-1(3)4/h3-4H2,1-2H3,(H3,6,7);/q;-1/p+1 |
Clave InChI |
HIKGRWPXBCQAII-UHFFFAOYSA-O |
SMILES canónico |
CC[NH+](CC)C(=N)N.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
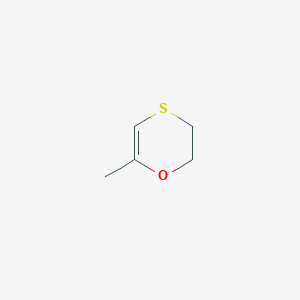
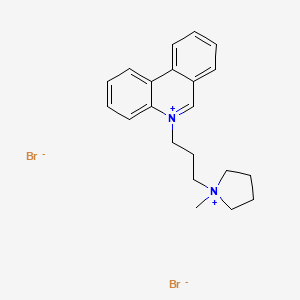
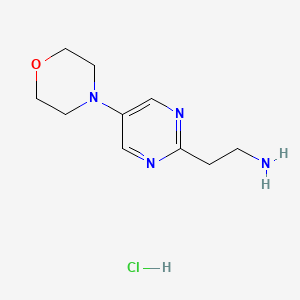
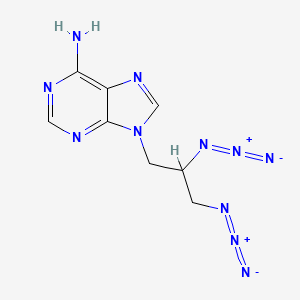
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
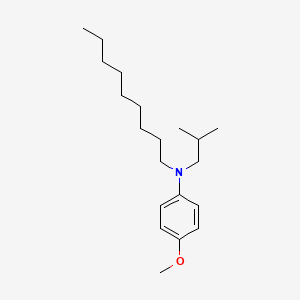
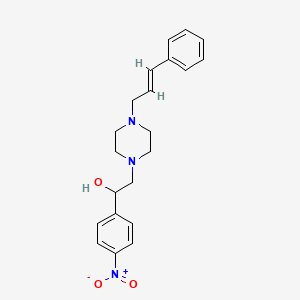
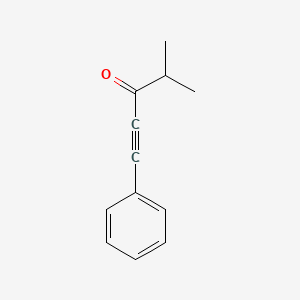

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)
